VT-464 racemate
VT-464 racemate
VT-464 racemate is the racemate form of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM)inhibition.IC50 value: 69 nM(VT-464, h-CYP17 Lyase) [1]Target: CYP17 Lyase inhibitorin vitro: VT-464, a non-steroidal small molecule inhibits androgen production without mineralocorticoid excess or cortisol depletion by selective inhibition of CYP17 17,20-lyase. We determined the impact of VT-464 on tumor growth of a mCRPC xenograft, MDA-PCa-133, in vivo, and on androgen signaling in C4-2B prostate cancer cells in vitro [2].in vivo: The MDA-PCa-133 xenograft is derived from a clinical CRPC bone metastasis. Subcutaneous MDA-PCa-133 tumor expresses PSA, full-length androgen receptor (AR) and AR-V7 isoform. We determined the effect of VT464 and AA on MDA-PCa-133 growing in tumor-bearing castrated male mice: randomization into three groups; oral treatment with vehicle only, VT-464, (100 mg/kg bid), or AA (100 mg/kg bid) for 25 days. Both VT-464 and AA reduced tumor volume (>two fold compared to vehicle; p<0.05). These results indicate that selective VT-464 CYP17 lyase inhibition is as effective as AA CYP17 inhibition in this model [2].
Brand Name:
Vulcanchem
CAS No.:
1375603-36-3
VCID:
VC0002734
InChI:
InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
SMILES:
CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Molecular Formula:
C18H17F4N3O3
Molecular Weight:
399.34
VT-464 racemate
CAS No.: 1375603-36-3
Cat. No.: VC0002734
Molecular Formula: C18H17F4N3O3
Molecular Weight: 399.34
* For research use only. Not for human or veterinary use.
Specification
| Description | VT-464 racemate is the racemate form of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM)inhibition.IC50 value: 69 nM(VT-464, h-CYP17 Lyase) [1]Target: CYP17 Lyase inhibitorin vitro: VT-464, a non-steroidal small molecule inhibits androgen production without mineralocorticoid excess or cortisol depletion by selective inhibition of CYP17 17,20-lyase. We determined the impact of VT-464 on tumor growth of a mCRPC xenograft, MDA-PCa-133, in vivo, and on androgen signaling in C4-2B prostate cancer cells in vitro [2].in vivo: The MDA-PCa-133 xenograft is derived from a clinical CRPC bone metastasis. Subcutaneous MDA-PCa-133 tumor expresses PSA, full-length androgen receptor (AR) and AR-V7 isoform. We determined the effect of VT464 and AA on MDA-PCa-133 growing in tumor-bearing castrated male mice: randomization into three groups; oral treatment with vehicle only, VT-464, (100 mg/kg bid), or AA (100 mg/kg bid) for 25 days. Both VT-464 and AA reduced tumor volume (>two fold compared to vehicle; p<0.05). These results indicate that selective VT-464 CYP17 lyase inhibition is as effective as AA CYP17 inhibition in this model [2]. |
|---|---|
| CAS No. | 1375603-36-3 |
| Molecular Formula | C18H17F4N3O3 |
| Molecular Weight | 399.34 |
| IUPAC Name | 1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol |
| Standard InChI | InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25) |
| SMILES | CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O |
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